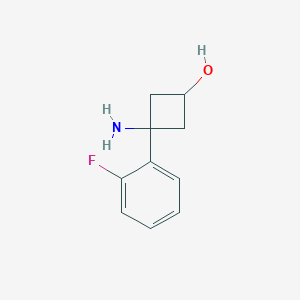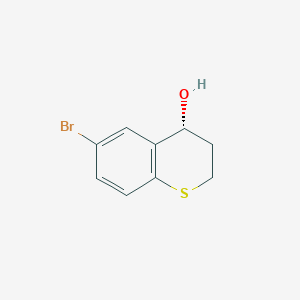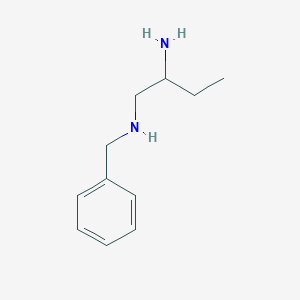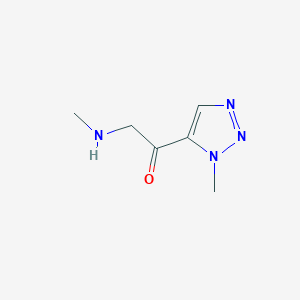
1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Methylamino Group: This step involves the reaction of the triazole intermediate with a methylamine source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize the yield and purity of the product.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-5-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the triazole ring.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one: Has a different substitution pattern on the triazole ring.
Uniqueness
1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(methylamino)-1-(3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-4-6(11)5-3-8-9-10(5)2/h3,7H,4H2,1-2H3 |
InChI Key |
YJVZIKICKXGDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CN=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
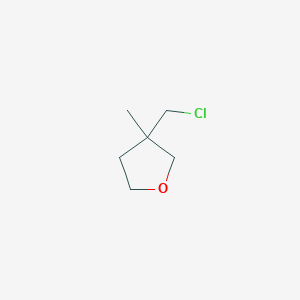
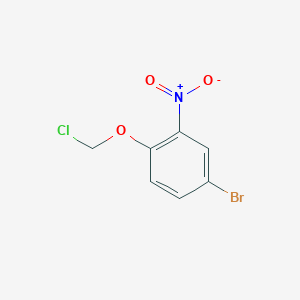
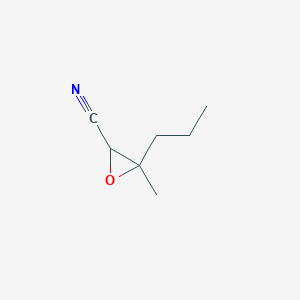
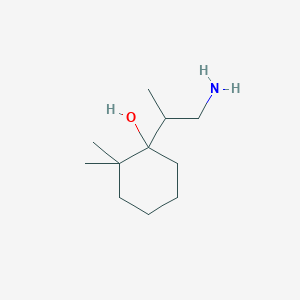
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
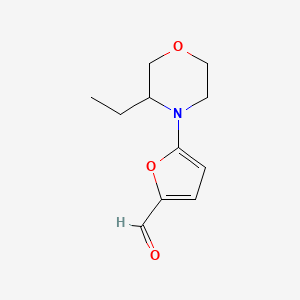
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
